7-Ethoxynaphthalen-1-amine
CAS No.: 624729-64-2
Cat. No.: VC8351245
Molecular Formula: C12H13NO
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 624729-64-2 |
|---|---|
| Molecular Formula | C12H13NO |
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | 7-ethoxynaphthalen-1-amine |
| Standard InChI | InChI=1S/C12H13NO/c1-2-14-10-7-6-9-4-3-5-12(13)11(9)8-10/h3-8H,2,13H2,1H3 |
| Standard InChI Key | VMDMDYIBLDPTET-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=C(C=CC=C2N)C=C1 |
| Canonical SMILES | CCOC1=CC2=C(C=CC=C2N)C=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
7-Ethoxynaphthalen-1-amine (IUPAC name: 1-amino-7-ethoxynaphthalene) belongs to the class of aromatic amines with the molecular formula C₁₂H₁₃NO. Its structure comprises a naphthalene backbone substituted with an ethoxy group at position 7 and a primary amine at position 1 (Figure 1). The ethoxy group enhances electron density at the naphthalene ring, influencing reactivity in electrophilic substitution reactions .
Table 1: Key Physicochemical Properties
Note: Experimental data for 7-ethoxynaphthalen-1-amine remains unpublished; values derived from methoxy analogs .
Spectroscopic Signatures
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NMR Spectroscopy:
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¹H NMR: The ethoxy group’s methyl protons (-OCH₂CH₃) typically resonate as a triplet at δ 1.3–1.4 ppm (J = 7 Hz), while the methylene protons appear as a quartet at δ 3.8–4.0 ppm. The naphthalene aromatic protons exhibit complex splitting between δ 6.8–8.2 ppm .
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¹³C NMR: The ethoxy carbon (OCH₂CH₃) is expected at δ 63–65 ppm, with the adjacent methyl carbon at δ 14–15 ppm .
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Mass Spectrometry:
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The molecular ion peak ([M]⁺) is anticipated at m/z 187, with fragmentation patterns involving loss of the ethoxy group (-46 Da) and subsequent ring cleavages.
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Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 7-ethoxynaphthalen-1-amine can be approached via two primary routes:
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Direct Ethoxylation of 1-Aminonaphthalene:
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Nitro Reduction Pathway:
Table 2: Comparative Synthetic Routes
| Method | Advantages | Limitations | Yield (Estimated) |
|---|---|---|---|
| Direct Ethoxylation | Fewer steps | Poor regioselectivity | 40–50% |
| Nitro Reduction | High regiocontrol | Multi-step process | 60–70% |
Optimized Protocol (Nitro Reduction Pathway)
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Synthesis of 7-Ethoxynaphthalene:
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Nitration:
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Reduction to Amine:
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Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) at 50 psi for 6 h yields 7-ethoxynaphthalen-1-amine.
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Critical Considerations:
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Purification: Column chromatography (SiO₂, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is essential to isolate the amine .
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Quality Control: Purity assessed via HPLC (C18 column, methanol/water = 70:30, λ = 254 nm).
Pharmacological and Industrial Applications
Industrial Relevance
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Precursor for Fluorescent Dyes: The naphthalene core serves as a fluorophore, with ethoxy groups tuning emission wavelengths .
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Polymer Chemistry: Ethoxy-substituted naphthylamines act as monomers in conductive polymer synthesis (e.g., polyaniline derivatives) .
Future Research Directions
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Synthetic Optimization: Develop catalytic systems for regioselective ethoxylation.
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Pharmacokinetic Studies: Evaluate bioavailability and metabolism in preclinical models.
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Material Science Applications: Explore use in organic semiconductors or light-emitting diodes (OLEDs).
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